molecular formula C14H9N5O3S B7441223 4-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

4-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B7441223
M. Wt: 327.32 g/mol
InChI Key: DLKCSJLCUJOFFD-UHFFFAOYSA-N
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Description

4-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated to understand its potential use in laboratory experiments.

Scientific Research Applications

  • Synthesis and Biological Activity of Derivatives :

    • A study discussed the synthesis of heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were characterized and evaluated for antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).
  • Antileishmanial Activity :

    • Research on 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents highlighted the antileishmanial activity of these compounds. The study suggests the potential of these compounds in treating Leishmaniasis, a parasitic disease (A. Tahghighi et al., 2011).
  • C-H Bond Amination Mediation :

    • A study described the use of 2-(pyridin-2-yl) aniline as a directing group for C-H amination mediated by cupric acetate. This research indicates the compound's utility in organic synthesis, particularly in modifying benzamide derivatives (Hong-Yi Zhao et al., 2017).
  • Synthesis of Novel Derivatives :

    • Research has been done on the synthesis of new nitro and sulfonamide derivatives of thiadiazoloquinazolinone, indicating the compound's role in synthesizing various chemically active molecules with potential applications in drug development and other fields (R. Shlenev et al., 2017).
  • Anticancer Evaluation :

    • A series of N-(pyridin-3-yl)benzamide derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. This research showcases the potential therapeutic applications of these compounds in oncology (G. Mohan et al., 2021).
  • QSAR of Piperazine Derivatives :

    • A study conducted a quantitative structure-activity relationship (QSAR) on new benzothiazoles derived substituted piperazine derivatives. This type of research is crucial for understanding the relationship between molecular structure and biological activity, aiding in the design of more effective drugs (N. Al-Masoudi et al., 2011).
  • Synthesis of Cyclic Systems in Pyridine Derivatives :

    • A study focused on the synthesis and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. This indicates the compound's role in developing new therapeutic agents with potential anticancer properties (F. Adhami et al., 2014).

properties

IUPAC Name

4-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O3S/c20-12(9-1-3-11(4-2-9)19(21)22)16-14-18-17-13(23-14)10-5-7-15-8-6-10/h1-8H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKCSJLCUJOFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
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4-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
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4-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
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4-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
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4-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
4-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

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